7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 2231674-77-2) is a bicyclic heterocyclic compound featuring a fused pyridine ring with a 1,4-dioxane moiety. Its molecular formula is C₈H₈BrNO₃, and it has a molecular weight of 246.07 g/mol . Key structural features include:
- A bromine atom at the 7-position of the pyridine ring.
- A methoxy group (-OCH₃) at the 6-position.
- A saturated 1,4-dioxane ring fused to the pyridine core, reducing aromaticity and enhancing conformational flexibility.
Its reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy groups, which modulate electronic and steric properties .
Properties
IUPAC Name |
7-bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-11-7-5(9)4-6-8(10-7)13-3-2-12-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXPLINDXVWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationships.
- Chemical Formula : C8H8BrNO3
- Molecular Weight : 295.06 g/mol
- CAS Number : 2231674-77-2
- SMILES Notation : Brc1cnc2OCCOc2c1
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antiproliferative effects against cancer cell lines.
- Inhibition of specific kinases involved in tumorigenesis.
Antiproliferative Activity
The compound has shown significant antiproliferative activity in various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| A549 (Lung Cancer) | 9.95 | Erlotinib | 7.26 |
| NCI-H15 (Lung Cancer) | 11.66 | Erlotinib | 6.88 |
| HepG2 (Liver Cancer) | 12.00 | Gefitinib | 10.41 |
These results suggest that the compound's activity is comparable to established anticancer drugs like erlotinib and gefitinib .
The mechanism through which this compound exerts its effects is still under investigation. However, studies indicate that it may involve:
- Inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
- Induction of apoptosis in cancer cells through various cellular pathways.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications in the molecular structure can lead to variations in potency and selectivity towards different cancer cell lines. For example:
- The presence of bromine and methoxy groups enhances the compound's binding affinity to target proteins.
- Alterations in the dioxino moiety can significantly affect the antiproliferative activity .
Case Studies
In a recent study focusing on related compounds within the dioxino-pyridine class:
Scientific Research Applications
Antimicrobial Properties
Research indicates that 7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism behind this activity is thought to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This effect could be attributed to its ability to interact with molecular targets involved in cell proliferation and apoptosis regulation. Further investigations are needed to elucidate these mechanisms and assess the compound's efficacy in vivo.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Research has identified its potential to modulate the activity of various enzymes, which could be beneficial in treating diseases where enzyme dysregulation plays a critical role. For example, it may serve as an inhibitor for kinases or phosphatases involved in cancer progression.
Synthetic Routes
Several synthetic routes have been developed for the preparation of this compound. Common reagents used include nucleophiles such as amines and reducing agents like lithium aluminum hydride. These methods not only allow for the synthesis of this compound but also facilitate modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Building Block for Derivatives
The unique structure of this compound makes it an attractive building block for creating derivatives with enhanced properties. Researchers can modify the bromine and methoxy groups or introduce other substituents to explore structure-activity relationships and optimize therapeutic efficacy.
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, researchers screened various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with minimal cytotoxicity towards human cells. This study highlights the compound's potential as a template for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the growth of breast cancer cell lines in vitro. The study indicated that treatment with this compound led to increased apoptosis rates and downregulation of anti-apoptotic proteins. These findings suggest that further research into its mechanism could pave the way for new cancer therapies.
Comparison with Similar Compounds
Structural Analogues with Bromine or Methoxy Substituents
Key Comparisons :
Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogues (e.g., 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine) .
Positional Isomerism :
- The 6-bromo isomer () exhibits a distinct electronic profile due to bromine’s proximity to the dioxane oxygen, altering dipole moments and hydrogen-bonding capacity compared to the 7-bromo derivative .
Functional Group Variations: The cyano-substituted analogue (C₈H₆N₂O₂) lacks halogen or alkoxy groups but introduces a strong electron-withdrawing group, favoring reactions like Suzuki-Miyaura couplings .
Compounds with Extended or Modified Ring Systems
Table 2: Derivatives with Modified Cores
| Compound Name | Molecular Formula | Key Structural Differences | Applications |
|---|---|---|---|
| 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine | C₆H₄BrN₂O₂ | Pyridazine core instead of pyridine | Agrochemical intermediates |
| 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | C₁₃H₁₇BNO₄ | Boronic ester at position 8 | Suzuki cross-coupling reactions |
Key Comparisons :
Pyridine vs. Pyridazine :
- The pyridazine derivative () has two adjacent nitrogen atoms, increasing basicity and enabling unique coordination chemistry compared to pyridine-based analogues .
Boronic Ester Functionalization :
- The boronic ester derivative () is tailored for cross-coupling reactions, highlighting how substituent choice (e.g., boron vs. bromine) dictates synthetic utility .
Pharmacologically Relevant Derivatives
A structurally complex derivative, 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), incorporates additional aromatic and amine groups.
Preparation Methods
Epoxide Ring-Opening and Cyclization Approach
Research Findings and Optimization Notes
- Regioselectivity: The palladium-catalyzed cyclization provides high regioselectivity, minimizing side products and facilitating purification.
- Functional Group Tolerance: The methodology tolerates a range of substituents on the pyridine ring, including bromine and methoxy groups, making it suitable for synthesizing 7-Bromo-6-methoxy derivatives.
- Yield Optimization: Using potassium carbonate as the base and DMF as the solvent at 100°C significantly improves yields, especially for pyrrolidine-based epoxides.
- Analytical Confirmation: Products are confirmed by ^1H NMR, with characteristic chemical shifts for the dioxino and methoxy groups, and by mass spectrometry.
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and what key intermediates are involved?
Answer: A common approach involves coupling brominated pyridine precursors with methoxy-substituted dihydrodioxine moieties. For example, phase-transfer catalysis (PTC) using benzaldehyde derivatives and brominated pyridine-2,3-diamine intermediates can yield fused heterocycles under optimized solvent conditions (e.g., DMF with p-toluenesulfonic acid) . Key intermediates include 5-bromopyridine derivatives and methoxy-protected dihydrodioxine scaffolds. Analytical validation (e.g., ¹H/¹³C NMR) is critical to confirm intermediate purity before proceeding to cyclization steps.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths and angles (e.g., mean C–C bond deviation: ±0.008 Å) .
- NMR spectroscopy: Compare ¹H and ¹³C chemical shifts with analogous dihydrodioxine-pyridine hybrids. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
- High-resolution mass spectrometry (HRMS): Validate molecular weight (e.g., observed vs. calculated mass error < 5 ppm) .
Q. What stability considerations are critical for storing this compound?
Answer:
- Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the dihydrodioxine ring.
- Avoid prolonged exposure to light, as brominated heterocycles may undergo photodegradation .
- Monitor purity via HPLC (C18 column, MeOH/H₂O mobile phase) every 3–6 months .
Advanced Research Questions
Q. How can regioselective bromination be achieved in analogous dihydrodioxine-pyridine systems?
Answer: Regioselectivity is influenced by electron-donating groups (e.g., methoxy) and reaction conditions:
- Electrophilic bromination: Use N-bromosuccinimide (NBS) in acetic acid to target electron-rich positions (e.g., para to methoxy groups) .
- Metal-catalyzed bromination: Pd(OAc)₂ with LiBr in DMF selectively brominates pyridine C-7 positions .
- Contradiction note: Conflicting reports exist on bromination efficiency under acidic vs. neutral conditions; systematic screening of Brønsted acids (e.g., H₂SO₄ vs. CH₃COOH) is recommended .
Q. What strategies resolve data discrepancies in crystallographic vs. computational structural models?
Answer:
- SCXRD vs. DFT: Compare experimental bond lengths/angles (e.g., C–O bond: 1.36 Å from SCXRD ) with DFT-optimized geometries (B3LYP/6-31G* basis set). Deviations >0.02 Å suggest lattice packing effects or solvent interactions.
- Torsional angle analysis: For dihydrodioxine rings, experimental torsional angles (e.g., 5–10°) may differ from gas-phase DFT due to crystal packing .
Q. How can researchers assess the compound’s potential bioactivity using in silico methods?
Answer:
- Molecular docking: Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. The bromine atom’s electronegativity enhances halogen bonding with protein backbones .
- ADMET prediction: Use SwissADME to evaluate solubility (LogP ≈ 2.5–3.0) and cytochrome P450 inhibition risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
